REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([NH:9][S:10]([C:13]2[CH:14]=[C:15]([CH:25]=[CH:26][CH:27]=2)[C:16]([O:18]CC[Si](C)(C)C)=[O:17])(=[O:12])=[O:11])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH:28](I)([CH3:30])[CH3:29].C(=O)([O-])[O-].[K+].[K+].CCCC[N+](CCCC)(CCCC)CCCC.[F-].Cl>C1COCC1.O.CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1([N:9]([CH:28]([CH3:30])[CH3:29])[S:10]([C:13]2[CH:14]=[C:15]([CH:25]=[CH:26][CH:27]=2)[C:16]([OH:18])=[O:17])(=[O:11])=[O:12])[CH2:7][CH2:8]1)=[O:5])[CH3:2] |f:2.3.4,5.6|
|
Name
|
2-(trimethylsilyl)ethyl 3-{[1-(ethoxycarbonyl)cyclopropyl]sulfamoyl}benzoate
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC1)NS(=O)(=O)C=1C=C(C(=O)OCC[Si](C)(C)C)C=CC1
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
451 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 65° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
Then, the organic layer was washed with water and saturated brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow oily substance
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 0.2 M hydrochloric acid, water, and saturated brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The resultant was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CC1)N(S(=O)(=O)C=1C=C(C(=O)O)C=CC1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 319 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |